4-Acetyl-3-(1lambda(5)-diazenylidene)-4-hydroxy-3,4-dihydro-2(1H)-quinolinone
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Overview
Description
4-Acetyl-3-(1lambda(5)-diazenylidene)-4-hydroxy-3,4-dihydro-2(1H)-quinolinone is a complex organic compound that belongs to the class of quinolinones This compound is characterized by its unique structure, which includes an acetyl group, a diazenylidene group, and a hydroxy group attached to a quinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-3-(1lambda(5)-diazenylidene)-4-hydroxy-3,4-dihydro-2(1H)-quinolinone typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-3-(1lambda(5)-diazenylidene)-4-hydroxy-3,4-dihydro-2(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The diazenylidene group can be reduced to form amines.
Substitution: The acetyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield quinolinone derivatives with enhanced stability and reactivity .
Scientific Research Applications
4-Acetyl-3-(1lambda(5)-diazenylidene)-4-hydroxy-3,4-dihydro-2(1H)-quinolinone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-Acetyl-3-(1lambda(5)-diazenylidene)-4-hydroxy-3,4-dihydro-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinolinone derivatives, such as:
- 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one
- 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester .
Uniqueness
4-Acetyl-3-(1lambda(5)-diazenylidene)-4-hydroxy-3,4-dihydro-2(1H)-quinolinone is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
56908-70-4 |
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Molecular Formula |
C11H9N3O3 |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
4-acetyl-3-diazo-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C11H9N3O3/c1-6(15)11(17)7-4-2-3-5-8(7)13-10(16)9(11)14-12/h2-5,17H,1H3,(H,13,16) |
InChI Key |
DYBKCEALKKGKGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(C2=CC=CC=C2NC(=O)C1=[N+]=[N-])O |
Origin of Product |
United States |
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